Asp-gly
Overview
Description
Synthesis Analysis
The synthesis of Asp-Gly and its derivatives, including various α,α-disubstituted glycine derivatives combining side chains of Asp, has been achieved through methods such as α-alkylation of racemic 4-monosubstituted 2-phenyl-1,3-oxazol-5(4H)-ones. These synthetic routes have enabled the production of novel amino acid building blocks with preferred conformations assessed through X-ray structures and confirmed in solution via CD and NMR spectroscopy (Obrecht et al., 1996). Furthermore, the solid-phase synthesis approach has been employed for creating nucleopeptide sequences including Asp-Gly, demonstrating the versatility of synthesis strategies in peptide chemistry (Robles et al., 1995).
Molecular Structure Analysis
Detailed molecular structure analysis of Asp-Gly-containing peptides, such as the study on glycogenin, reveals the critical role of specific motifs like the DxD motif in enzyme activity. X-ray crystallography has provided insights into the conformational preferences of these peptides and their interaction mechanisms at the molecular level (Gibbons et al., 2002).
Chemical Reactions and Properties
The reactivity and chemical properties of Asp-Gly derivatives have been explored through various chemical reactions, including the synthesis of constrained analogues of the dipeptide DG (Asp-Gly). These studies highlight the potential of these peptides in forming structurally complex and biologically relevant molecules (Galeazzi et al., 2008).
Physical Properties Analysis
Investigations into the physical properties, such as electron density and electrostatic properties of peptides containing Asp-Gly, contribute to a deeper understanding of their behavior in various environments. High-resolution X-ray diffraction studies offer valuable data on charge distribution and bond characteristics within these molecules (Pichon-Pesme et al., 2000).
Chemical Properties Analysis
The chemical properties of Asp-Gly and related compounds, such as their interaction with transition-metal and organic fragments, have been the subject of extensive research. Such studies not only illuminate the fundamental aspects of peptide chemistry but also pave the way for novel applications in catalysis and material science (Cossairt & Cummins, 2009).
Scientific Research Applications
1. Alpha Beta Rearrangement of the Asp-Gly Sequence
- Summary of Application: The Asp-Gly sequence is found in the protein proopiomelanocortin (POMC), a precursor to several nerve peptide hormones. The rearrangement of this sequence is being studied to estimate the biological activity and stability of the Joining peptide (JP), a peptide derived from POMC .
- Methods of Application: JP was chemically synthesized using Fmoc and Boc solid phase methods. After deprotection, JP was separated and identified by reverse-phase HPLC and MALDI-TOF/MS .
- Results: The rearrangement of the Asp-Gly moiety was observed in the case of the Fmoc method but was not significant in the case of the Boc method. The rearrangement was gradually increased in a pH-dependent manner and was significantly observed under strongly acidic conditions .
2. Asp-2078-Gly Mutation Conferring Resistance to ACCase Inhibitors
- Summary of Application: The Asp-2078-Gly mutation in the acetyl-CoA carboxylase (ACCase) gene of the Polypogon fugax plant confers resistance to ACCase inhibitors, which are often used to control this weed in canola fields .
- Methods of Application: Molecular analyses were conducted by comparing ACCase gene sequences of the resistant ® and sensitive (S) populations. A new derived cleaved amplified polymorphic sequence (dCAPS) method was developed for detecting the Asp-2078-Gly mutation .
- Results: 93.75% of plants in the R population carried the Asp-2078-Gly mutation, and all the herbicide-resistant phenotype of this R population is inseparable from this mutation .
3. Detecting Aspartate Isomerization and Backbone Cleavage
- Summary of Application: A 2D NMR-based approach has been proposed for the unambiguous identification of isoAsp and the products of Asp-Pro peptide-bond cleavage .
- Methods of Application: The method involves the use of 2D NMR techniques .
- Results: The method has been demonstrated to be applicable to proteins, including a therapeutic monoclonal antibody .
Future Directions
properties
IUPAC Name |
(3S)-3-amino-4-(carboxymethylamino)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O5/c7-3(1-4(9)10)6(13)8-2-5(11)12/h3H,1-2,7H2,(H,8,13)(H,9,10)(H,11,12)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFNSBBHKSZXKB-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NCC(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)NCC(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316373 | |
Record name | L-Aspartylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Asp-gly | |
CAS RN |
3790-51-0 | |
Record name | L-Aspartylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3790-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aspartylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003790510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Aspartylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S)-3-amino-3-[(carboxymethyl)carbamoyl]propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ASPARTYLGLYCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69Y3FAP7XY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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